3-(3-Carboxyphenyl)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carboxyphenyl)-5-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a carboxyphenyl group and a chlorobenzoic acid moiety, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxyphenyl)-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with 3-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxyphenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Hydrogenated aromatic derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3-Carboxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-5-chlorobenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations through its functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(3-Carboxyphenyl)picolinic acid: Similar in structure but contains a picolinic acid moiety instead of a chlorobenzoic acid group.
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: Contains a pyridine ring, offering different electronic properties and reactivity.
3-Carboxyphenylboronic acid: Lacks the chlorine atom and has a boronic acid group, making it useful in different types of coupling reactions.
Uniqueness
3-(3-Carboxyphenyl)-5-chlorobenzoic acid is unique due to the presence of both a carboxyphenyl group and a chlorobenzoic acid moiety. This combination of functional groups provides distinct reactivity and versatility in various chemical processes, making it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
3-(3-carboxyphenyl)-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLZAZFMINMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689904 |
Source
|
Record name | 5-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-00-8 |
Source
|
Record name | 5-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.